molecular formula C9H18N2O2 B1464725 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one CAS No. 1250151-70-2

1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Cat. No.: B1464725
CAS No.: 1250151-70-2
M. Wt: 186.25 g/mol
InChI Key: TZEHVSMWDXUFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is a piperidine-derived compound featuring a 4-(aminomethyl)piperidine core linked to a 2-methoxyethanone moiety. This structure combines a heterocyclic amine with a methoxy-substituted ketone, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-7-9(12)11-4-2-8(6-10)3-5-11/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEHVSMWDXUFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it has been observed to interact with certain proteases, leading to either inhibition or activation of these enzymes. Additionally, this compound can form complexes with proteins, affecting their stability and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK signaling pathway, leading to changes in gene expression and cellular responses. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit certain kinases, resulting in altered phosphorylation states of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Biological Activity

1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one, also known by its CAS number 1250151-70-2, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C_9H_14N_2O_2, with a molecular weight of approximately 186.25 g/mol. The compound features a piperidine ring substituted with an aminomethyl group and a methoxyethanone moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. Specifically, it has been noted for its affinity towards serotonin (5-HT) receptors, which play a crucial role in mood regulation and various neuropsychiatric disorders .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. For instance, a study demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values in the micromolar range .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro assays revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents .

Neuropharmacological Effects

In animal models, this compound has been observed to modulate serotonin levels in the prefrontal cortex, suggesting potential applications in treating depression and anxiety disorders. Its selective action on serotonin receptors indicates a favorable profile for further development as an antidepressant .

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectReference
AntitumorInhibition of MCF-7 and PC-3 cells
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalModulation of serotonin levels

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited potent antibacterial activity, with the potential to overcome common resistance mechanisms observed in these pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several piperidine derivatives, differing primarily in substituents on the piperidine ring or the acyl group. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences vs. Target Compound Reported Applications/Activities References
Target: 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one C9H18N2O2* ~186.25* 4-(Aminomethyl)piperidine, 2-methoxyethanone N/A Not explicitly reported
1-(4-(Aminomethyl)piperidin-1-yl)ethanone C8H14N2O 154.21 4-(Aminomethyl)piperidine, ethanone Lacks methoxy group; simpler acyl chain Building block in organic synthesis
1-(1-Cyclopropanecarbonylpiperidin-4-yl)methanamine C10H18N2O 182.27 4-Aminomethylpiperidine, cyclopropanecarbonyl Cyclopropane ring introduces steric bulk Not reported
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C12H17N3O·2HCl 292.20 4-Aminomethylpiperidine, pyridinyl carbonyl Aromatic pyridine enhances π-π interactions Safety data available; no activity cited
1-(4-((Benzyl(ethyl)amino)methyl)piperidin-1-yl)-2-chloroethanone C17H25ClN2O 314.85 4-(Benzyl-ethyl-aminomethyl)piperidine, chloroethanone Chloro substituent increases reactivity No explicit data
1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one C11H20BrNO 262.19 4-Bromomethylpiperidine, branched ketone Bromine enhances alkylation potential Chemical intermediate

Key Structural and Functional Insights

Acyl Group Variations: The target compound’s 2-methoxyethanone group distinguishes it from analogs like 1-(4-(Aminomethyl)piperidin-1-yl)ethanone (acetyl group) and 1-(1-Cyclopropanecarbonylpiperidin-4-yl)methanamine (cyclopropanecarbonyl). The methoxy group may enhance solubility or modulate electronic effects compared to non-polar substituents .

Piperidine Substitutions: The 4-aminomethyl substituent is conserved in most analogs, but modifications like benzyl-ethyl-aminomethyl (CAS 1353968-09-8) introduce bulkier, lipophilic groups that could affect membrane permeability or receptor binding .

Biological and Industrial Relevance :

  • Piperidine derivatives with acetyl or cyclopropanecarbonyl groups are often used as building blocks in drug synthesis .
  • Compounds like 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine (CAS 915922-83-7) highlight the role of steric effects in optimizing pharmacokinetic profiles .

Preparation Methods

Direct Amine Alkylation

One straightforward approach involves the alkylation of 4-(aminomethyl)piperidine with a suitable methoxyethanone derivative, typically a halogenated or activated ester intermediate.

  • Procedure : The 4-(aminomethyl)piperidine is reacted with 2-methoxyacetyl chloride or 2-methoxyethyl bromide under basic conditions to facilitate nucleophilic substitution at the nitrogen atom.
  • Reaction conditions : Commonly performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from room temperature to 100 °C.
  • Catalysts/Base : Sodium hydroxide or potassium carbonate is used to neutralize the generated acid and drive the reaction forward.

Mannich Reaction-Based Synthesis

The Mannich reaction, involving formaldehyde, a secondary amine, and a ketone or aldehyde, can be adapted for synthesizing the target compound by forming the aminomethyl substituent on the piperidine ring.

  • Procedure : The piperidine nitrogen is first protected or activated, followed by reaction with formaldehyde and a methoxyacetone derivative.
  • Outcome : This yields the aminomethyl group at the 4-position and the methoxyethanone moiety attached to the nitrogen.
  • Advantages : This method allows for regioselective introduction of the aminomethyl group with good yields.

Nucleophilic Substitution on Piperidine Derivatives

An alternative route involves preparing a piperidine intermediate bearing a good leaving group at the 4-position, which is then displaced by an amine nucleophile to install the aminomethyl group.

  • Example : Starting from 4-chloromethylpiperidine, nucleophilic substitution with ammonia or a primary amine can yield 4-(aminomethyl)piperidine, which is subsequently acylated with 2-methoxyacetyl chloride.
  • Reaction conditions : Typically carried out in solvents like toluene or THF under reflux with bases such as triethylamine.

Representative Synthesis Data Table

Method Starting Materials Reaction Conditions Yield (%) Notes
Direct Amine Alkylation 4-(Aminomethyl)piperidine + 2-methoxyacetyl chloride DMF, NaOH, 25–80 °C, 12–24 h 75–85 Simple, scalable; requires careful pH control
Mannich Reaction Piperidine + formaldehyde + methoxyacetone Acid/base catalysis, 40–60 °C, 6–12 h 70–80 Regioselective; mild conditions
Nucleophilic Substitution 4-Chloromethylpiperidine + NH3, then acylation THF/toluene, reflux, 12–18 h 65–78 Multi-step; intermediate isolation required

Detailed Research Findings

  • A patent (CN101824009A) describes synthesis of piperazine derivatives via nucleophilic substitution and alkylation in solvents such as DMSO and DMF with sodium hydroxide as a base, demonstrating similar reaction conditions applicable to piperidine derivatives.
  • The compound’s synthesis has been reported to involve direct amine alkylation techniques, where the piperidine nitrogen is alkylated with methoxyethanone derivatives under basic conditions, yielding the target compound with good purity and yield.
  • Analytical methods such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound, with melting points and spectral data consistent with expected values.
  • The reaction parameters such as temperature, solvent choice, and base concentration significantly influence yield and purity, with polar aprotic solvents and mild bases preferred to minimize side reactions and degradation.

Notes on Optimization and Scale-Up

  • Solvent selection : Polar aprotic solvents like DMF and DMSO facilitate nucleophilic substitution and alkylation reactions by stabilizing charged intermediates.
  • Base choice : Sodium hydroxide and potassium carbonate are commonly used; however, excess base can lead to side reactions.
  • Temperature control : Reactions are generally conducted between room temperature and 100 °C; higher temperatures may increase reaction rate but risk decomposition.
  • Purification : Recrystallization from solvents such as 1,4-dioxane or ethyl acetate is effective for isolating pure product.
  • Yield improvement : Careful control of stoichiometry and reaction time can improve yields up to 85%.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one, and how can competing side reactions be minimized?

Methodological Answer:
The compound can be synthesized via reductive amination between 4-(aminomethyl)piperidine and 2-methoxyacetyl chloride. Use NaBH(OAc)₃ as a mild reducing agent in dichloromethane at 0–5°C to minimize over-reduction or imine byproduct formation . Competing pathways (e.g., N-alkylation vs. acylation) are controlled by maintaining a pH of 6–7 and using stoichiometric excess of the amine. Monitor progress via TLC (silica gel, ethyl acetate:hexane 3:7, Rf ~0.4) and purify via flash chromatography (gradient elution with MeOH/CH₂Cl₂). Yield optimization requires inert atmosphere (N₂/Ar) and anhydrous conditions .

Basic: How should researchers safely handle this compound given its potential hazards?

Methodological Answer:
Refer to SDS guidelines for structurally similar piperidine derivatives:

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.
  • Avoid inhalation/contact; if exposed, rinse skin with water for 15 minutes and seek medical attention for persistent irritation .
  • Store in airtight containers at –20°C under nitrogen to prevent degradation. Conduct a risk assessment for spill management, including neutralization with 5% acetic acid .

Intermediate: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • Primary Characterization:
    • NMR (¹H/¹³C): Assign peaks using DEPT-135 and HSQC to distinguish methoxy (δ ~3.3 ppm) and piperidinyl protons (δ ~1.5–3.0 ppm).
    • HRMS: Confirm molecular ion [M+H]⁺ at m/z 215.152 (theoretical) with <2 ppm error .
  • Resolving Contradictions:
    • For ambiguous NOE signals, perform variable-temperature NMR to assess conformational mobility.
    • Cross-validate with IR (C=O stretch ~1700 cm⁻¹) and X-ray crystallography if crystalline .

Advanced: How can researchers investigate the compound’s metabolic stability in vitro?

Methodological Answer:

  • Liver Microsome Assay: Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer at 37°C. Quench reactions with acetonitrile at 0, 15, 30, and 60 minutes. Analyze via LC-MS/MS to quantify parent compound depletion. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP Inhibition Screening: Use fluorogenic probes (e.g., CYP3A4) to assess competitive inhibition. IC₅₀ values >10 µM suggest low risk of drug-drug interactions .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model the electron-deficient ketone group’s susceptibility to nucleophilic attack. Calculate Fukui indices (f⁻) to identify reactive sites .
  • MD Simulations: Simulate solvation in water/DMSO to assess steric shielding by the piperidinyl group. Correlate with experimental kinetic data from SN2 reactions (e.g., with benzyl bromide) .

Intermediate: How can researchers mitigate racemization during chiral synthesis of the aminomethyl-piperidine moiety?

Methodological Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation of the imine precursor.
  • Chiral HPLC: Resolve enantiomers on a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min). Monitor optical rotation ([α]D²⁵) to confirm enantiopurity (>98% ee) .

Advanced: What strategies address low solubility in aqueous buffers during biological assays?

Methodological Answer:

  • Co-Solvent Systems: Prepare stock solutions in DMSO (<0.1% final concentration) and dilute in PBS with 0.01% Tween-80. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates.
  • Prodrug Design: Introduce phosphate or PEG groups at the methoxy moiety to enhance hydrophilicity. Assess logP reduction via shake-flask method (target logP <2) .

Basic: How to validate the compound’s purity for publication-quality data?

Methodological Answer:

  • HPLC-UV/ELSD: Use a C18 column (acetonitrile:water 70:30, 0.1% TFA) with dual detection (UV at 254 nm, ELSD). Require ≥95% purity.
  • Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values (e.g., C: 59.25%, H: 8.74%, N: 13.01%) .

Advanced: How to design a stability-indicating study under accelerated degradation conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative), and UV light (photolytic) at 40°C for 24–72 hours.
  • LC-MS Analysis: Identify degradation products (e.g., piperidine ring cleavage or methoxy group oxidation). Use Q-TOF to fragment ions and propose degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.